

Biological evaluation of novel compounds synthesized from 3-(Bromomethyl)pyridazine

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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

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Unveiling the Anticancer Potential of Novel 3,6-Disubstituted Pyridazines

A Comparative Guide for Researchers in Drug Discovery

The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. In this context, the pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This guide provides a comprehensive biological evaluation of a series of novel 3,6-disubstituted pyridazines, offering a comparative analysis of their anticancer properties and shedding light on their potential mechanisms of action. The presented data is intended to aid researchers, scientists, and drug development professionals in the rational design and development of next-generation pyridazine-based therapeutics.

In Vitro Anticancer Activity: A Comparative Analysis

A series of newly synthesized 3,6-disubstituted pyridazine derivatives were evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3). The half-maximal inhibitory concentration (IC₅₀) values were determined using the Sulforhodamine B (SRB) assay. The results are summarized in the tables below, alongside a comparison with a standard chemotherapeutic agent.

Table 1: Anti-proliferative Activity of 3,6-Disubstituted Pyridazines against Human Breast Cancer Cell Lines.[\[1\]](#)

Compound ID	T-47D IC50 (µM)	MDA-MB-231 IC50 (µM)
11a	34.59 ± 1.13	> 100
11b	1.37 ± 0.04	5.21 ± 0.17
11e	2.62 ± 0.08	3.45 ± 0.11
11f	1.94 ± 0.06	4.88 ± 0.15
11h	1.60 ± 0.05	2.97 ± 0.09
11i	0.85 ± 0.02	1.54 ± 0.04
11l	1.57 ± 0.05	1.89 ± 0.06
11m	0.43 ± 0.01	0.99 ± 0.03
11r	24.80 ± 0.81	19.71 ± 0.64
Doxorubicin	0.80 ± 0.02	1.20 ± 0.04

Table 2: Anti-proliferative Activity of 3,6-Disubstituted Pyridazines against Human Ovarian Cancer Cell Line.[\[1\]](#)

Compound ID	SKOV-3 IC50 (µM)
11a - 11r	Weak to non-significant activity
Doxorubicin	1.50 ± 0.05

The results indicate that several of the synthesized 3,6-disubstituted pyridazines exhibit potent anti-proliferative activity against the tested breast cancer cell lines, with compound 11m emerging as a particularly promising candidate with sub-micromolar IC50 values against both T-47D and MDA-MB-231 cells.[\[1\]](#) Notably, the activity of compound 11m is comparable to or even surpasses that of the standard chemotherapeutic drug, Doxorubicin, in these cell lines. However, the synthesized compounds displayed weak to no significant activity against the SKOV-3 ovarian cancer cell line, suggesting a degree of selectivity in their cytotoxic effects.[\[1\]](#)

Mechanism of Action: Insights into Cell Cycle Arrest and Apoptosis Induction

To elucidate the underlying mechanism of their anticancer activity, the most potent compounds, 11l and 11m, were further investigated for their effects on cell cycle progression and apoptosis in T-47D and MDA-MB-231 breast cancer cells.

Flow cytometry analysis revealed that treatment with compounds 11l and 11m led to a significant alteration in the cell cycle distribution of both breast cancer cell lines.^[2] A notable increase in the percentage of cells in the G1 phase was observed, indicating a G1 phase arrest. This cell cycle blockade can inhibit cancer cell proliferation by preventing entry into the DNA synthesis (S) phase.

Furthermore, Annexin V-FITC/PI double staining assays demonstrated that compounds 11l and 11m effectively induce apoptosis in both T-47D and MDA-MB-231 cells.^[2] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The ability of these novel pyridazine derivatives to trigger this process highlights their therapeutic potential. In silico studies have suggested that these compounds may exert their effects by targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.^{[1][3]}

Experimental Protocols

In Vitro Anti-proliferative Sulforhodamine B (SRB) Assay^[1]

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
- Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 hours.
- Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
- Staining: The plates were washed, and the cells were stained with 0.4% SRB solution for 30 minutes.

- Solubilization: The bound dye was solubilized with 10 mM Tris base.
- Absorbance Measurement: The absorbance was read at 570 nm using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry[4][5]

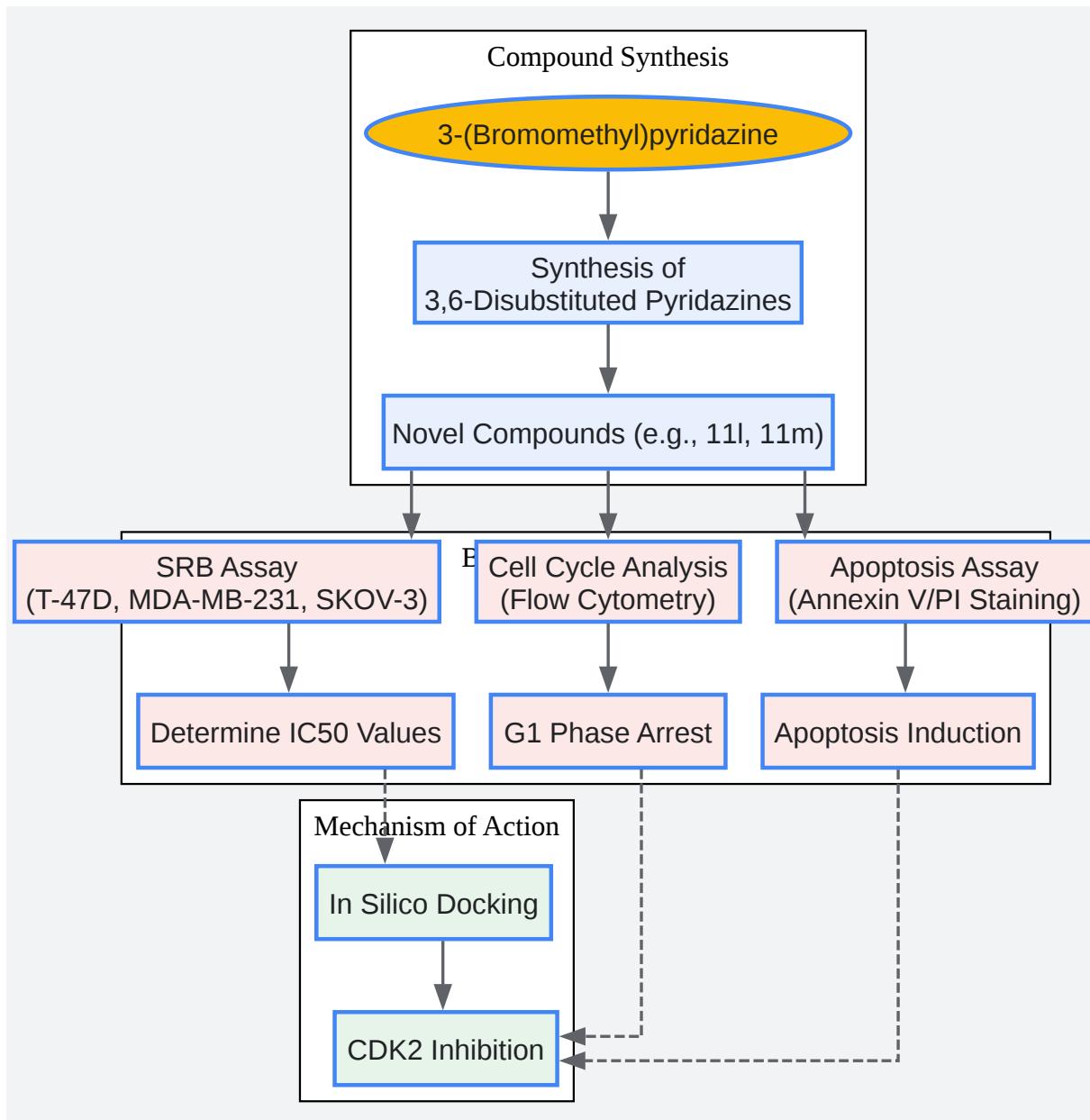
- Cell Treatment: T-47D and MDA-MB-231 cells were treated with the IC50 concentrations of compounds 11l and 11m for 48 hours.
- Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
- Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
- Flow Cytometry Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined.

Apoptosis Assay by Annexin V-FITC/PI Staining[4]

- Cell Treatment: T-47D and MDA-MB-231 cells were treated with the IC50 concentrations of compounds 11l and 11m for 48 hours.
- Staining: Cells were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were incubated for 15 minutes in the dark.
- Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

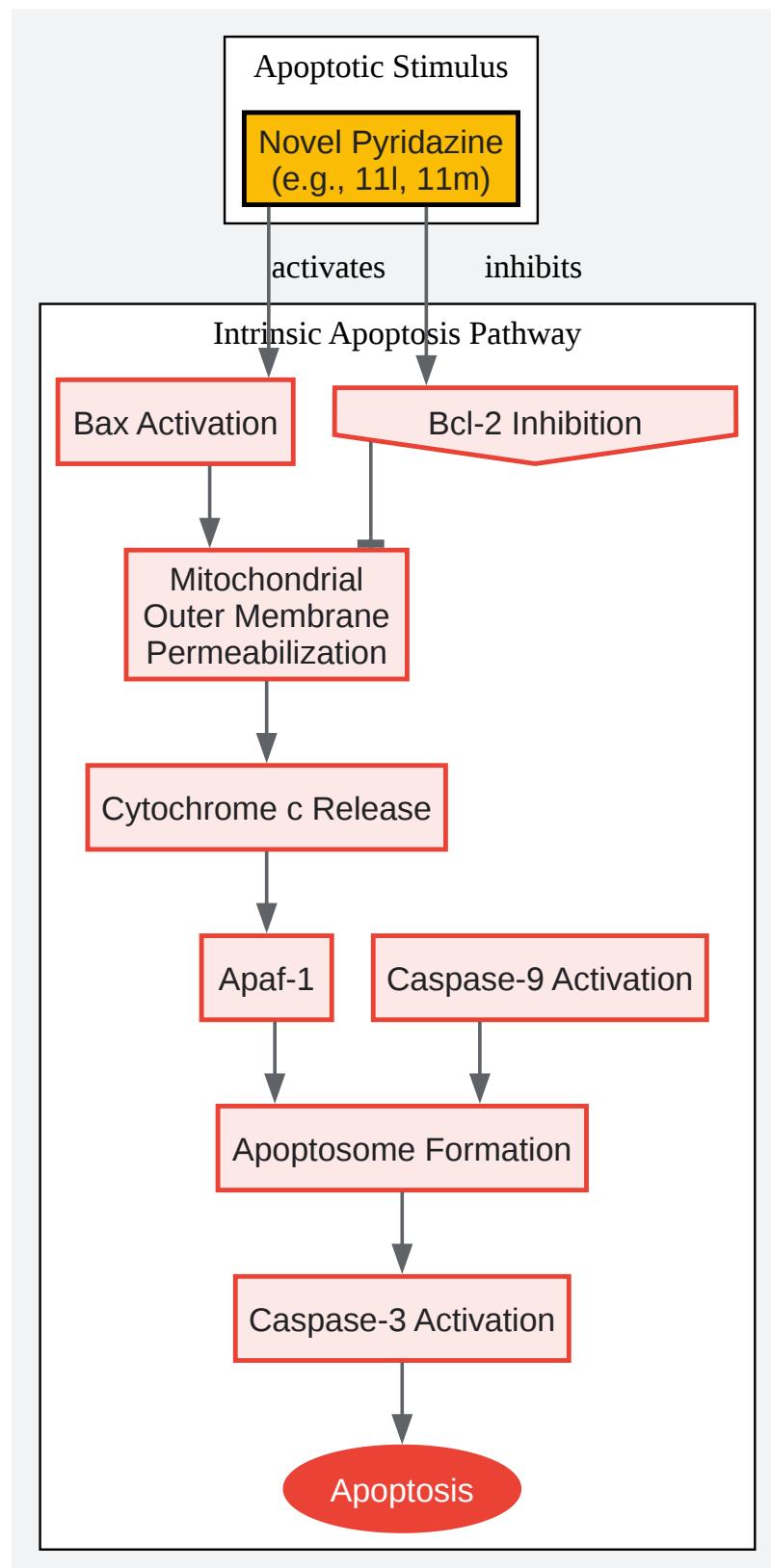
Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the experimental procedures and the potential signaling pathways involved, the following diagrams have been generated using the DOT language.



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Caption: Experimental workflow for the synthesis and biological evaluation of novel pyridazine derivatives.

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Caption: Simplified intrinsic apoptosis signaling pathway potentially activated by novel pyridazine compounds.

In conclusion, the presented 3,6-disubstituted pyridazine derivatives, particularly compound 11m, demonstrate significant potential as novel anticancer agents. Their potent and selective anti-proliferative activity against breast cancer cell lines, coupled with their ability to induce cell cycle arrest and apoptosis, warrants further investigation and optimization for the development of future cancer therapeutics.

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